molecular formula C23H20N4O4S B2406239 N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide CAS No. 714923-83-8

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide

Cat. No. B2406239
CAS RN: 714923-83-8
M. Wt: 448.5
InChI Key: QQKMRLOWBYXDGG-UHFFFAOYSA-N
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Description

“N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide” is a compound that combines sulfonamide and benzodioxane fragments in its structure . It’s part of a series of biologically active compounds known as sulfa drugs or sulfonamides . These compounds are known for their exceptional bioactivities against numerous infections and bacterial strains .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which is then treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The structures of all synthesized derivatives were confirmed by spectroscopic techniques including IR, 1H NMR, and EI-MS . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .


Chemical Reactions Analysis

The studied compounds exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes .


Physical And Chemical Properties Analysis

The molecular formula of the compound is C22H26N2O4S and its molecular weight is 414.5 g/mol.

Scientific Research Applications

Medicinal Chemistry and Therapeutics

The chiral motif of 2,3-dihydro-1,4-benzodioxane plays a pivotal role in diverse medicinal substances and bioactive natural compounds. Notable therapeutic agents containing this motif include:

Antibacterial Activity

This compound demonstrates antibacterial potential. It inhibits bacterial biofilm growth, particularly against Bacillus subtilis (60.04% inhibition) and Escherichia coli (60.04% inhibition) .

Structural Insights

The presence of signals at δ 64 ppm in the N-{3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]quinoxalin-2-yl}-3-methylbenzene-1-sulfonamide molecule is characteristic of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety. Additionally, a significant downfield shift (δ 121 ppm) for the C-7 signals, influenced by the ortho effect of the sulfamoyl group on C-6, is observed .

Other Applications

These compounds are also widely used in:

Future Directions

The future directions for this compound could involve further studies on its potential therapeutic effects on diseases like Alzheimer’s. Additionally, its antibacterial potential could be explored further, especially its biofilm inhibition activity against Escherichia coli and Bacillus subtilis .

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the regulation of the neurotransmitter acetylcholine, playing a crucial role in neural signal transmission. Lipoxygenase enzymes are involved in the metabolism of arachidonic acid, a key player in inflammation and immune responses.

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal function of these enzymes, leading to alterations in the biochemical processes they regulate. For cholinesterases, this results in an increase in acetylcholine levels, affecting neural signal transmission. For lipoxygenase enzymes, the inhibition can disrupt the production of certain inflammatory mediators.

Biochemical Pathways

The inhibition of cholinesterases impacts the cholinergic pathway, which plays a key role in memory, learning, and muscle activation. The disruption of lipoxygenase activity affects the arachidonic acid pathway, altering the production of leukotrienes, which are involved in inflammatory responses .

Result of Action

The inhibition of cholinesterases can lead to enhanced neural signaling due to increased acetylcholine levels, which may have implications in conditions like Alzheimer’s disease . The disruption of lipoxygenase activity can lead to altered inflammatory responses, potentially reducing inflammation .

properties

IUPAC Name

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S/c1-15-5-4-6-17(13-15)32(28,29)27-23-22(25-18-7-2-3-8-19(18)26-23)24-16-9-10-20-21(14-16)31-12-11-30-20/h2-10,13-14H,11-12H2,1H3,(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKMRLOWBYXDGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC5=C(C=C4)OCCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide

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